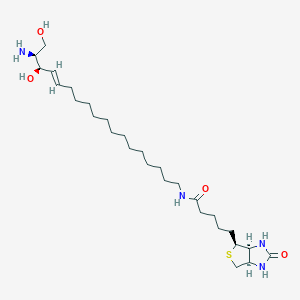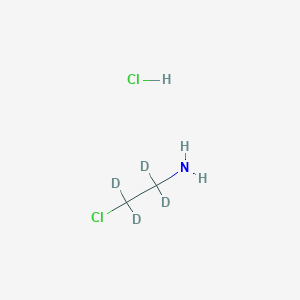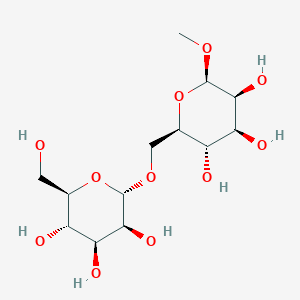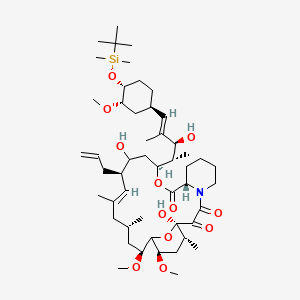
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is a synthetic derivative of the immunosuppressant drug FK-506 (Tacrolimus). This compound is characterized by the presence of a tert-butyldimethylsilyloxy group, which enhances its stability and bioavailability. The molecular formula of this compound is C50H85NO12Si, and it has a molecular weight of 920.29 g/mol .
Preparation Methods
The synthesis of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 involves multiple steps, starting from the parent compound FK-506. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in FK-506 are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Oxidation: The protected compound undergoes selective oxidation to introduce the hydroxy group at the 22nd position.
Deprotection: The tert-butyldimethylsilyl groups are removed under mild acidic conditions to yield the final product
Chemical Reactions Analysis
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 22nd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protective groups or functional groups to modify its properties
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and bases like imidazole. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Immunosuppressive Studies: It is used to study the mechanisms of immunosuppression and to develop new immunosuppressive drugs.
Protein Binding Studies: The compound is used to investigate the binding interactions with proteins such as FKBP12.
Drug Development: It serves as a lead compound for the development of new drugs with improved stability and bioavailability
Mechanism of Action
The mechanism of action of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 involves binding to the immunophilin FKBP12. This binding inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By inhibiting calcineurin, the compound prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppression .
Comparison with Similar Compounds
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is unique due to the presence of the tert-butyldimethylsilyloxy group, which enhances its stability and bioavailability compared to other derivatives of FK-506. Similar compounds include:
FK-506 (Tacrolimus): The parent compound, widely used as an immunosuppressant.
33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506: Another derivative with different protective groups
These similar compounds share the core structure of FK-506 but differ in their protective groups and, consequently, their stability and bioavailability.
Properties
IUPAC Name |
(1R,9S,12S,15R,16E,19S,21S,23R,25R)-12-[(E,2S,3S)-5-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-3-hydroxy-4-methylpent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H85NO12Si/c1-15-18-36-24-30(2)23-31(3)25-42(59-11)45-43(60-12)27-33(5)50(57,62-45)46(54)47(55)51-22-17-16-19-37(51)48(56)61-40(29-38(36)52)34(6)44(53)32(4)26-35-20-21-39(41(28-35)58-10)63-64(13,14)49(7,8)9/h15,24,26,31,33-45,52-53,57H,1,16-23,25,27-29H2,2-14H3/b30-24+,32-26+/t31-,33+,34+,35-,36+,37-,38?,39+,40-,41-,42-,43+,44+,45?,50+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXDKYAIMAMUAT-FGORAWGBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C(C=C(C1)C)CC=C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC([C@@H](/C=C(/C1)\C)CC=C)O)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H85NO12Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857843 |
Source


|
| Record name | PUBCHEM_71749361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
920.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134556-79-9 |
Source


|
| Record name | PUBCHEM_71749361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
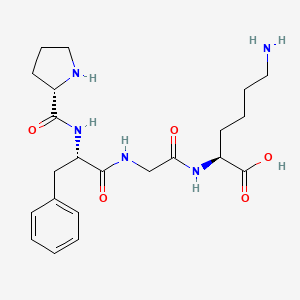


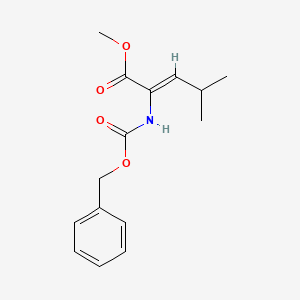
![D-[1-2H]Mannose](/img/structure/B1146200.png)
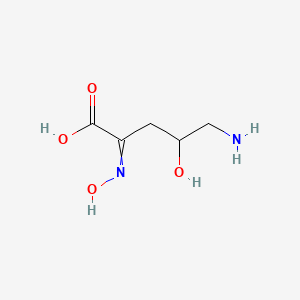
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)
